furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
Description
Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound that features a furan ring, an imidazole ring, and a piperazine ring
Properties
IUPAC Name |
furan-3-yl-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(18-6-15-26-16-18)24-13-10-22(11-14-24)9-12-23-8-7-21-19(23)17-4-2-1-3-5-17/h1-8,15-16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVLDGDUKANTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound dissects into:
- Furan-3-carbonyl chloride (for methanone formation)
- 4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine (via N-alkylation of piperazine)
- 2-(2-Phenyl-1H-imidazol-1-yl)ethanol (precursor for ethyl linkage)
This approach aligns with modular strategies observed in analogous heterocyclic systems.
Stepwise Preparation Methods
Synthesis of 2-Phenyl-1H-imidazole
The 2-phenylimidazole core is synthesized via the Debus-Radziszewski reaction :
- Reagents : Glyoxal (40%, aqueous), benzaldehyde, ammonium acetate, acetic acid.
- Procedure :
- Glyoxal (10 mmol) and benzaldehyde (10 mmol) are stirred in acetic acid (20 mL) at 0°C.
- Ammonium acetate (15 mmol) is added, and the mixture is refluxed at 80°C for 6 h.
- The product is isolated by neutralization with NaOH, extraction with dichloromethane, and recrystallization from ethanol (yield: 68–72%).
Key Characterization :
Preparation of 2-(2-Phenyl-1H-imidazol-1-yl)ethanol
N-Alkylation of imidazole :
- Reagents : 2-Phenyl-1H-imidazole (5 mmol), 2-bromoethanol (6 mmol), K2CO3 (10 mmol), DMF.
- Procedure :
Optimization Note :
Synthesis of 4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine
Mitsunobu Reaction :
- Reagents : 2-(2-Phenyl-1H-imidazol-1-yl)ethanol (4 mmol), piperazine (5 mmol), DIAD (4.4 mmol), PPh3 (4.4 mmol), THF.
- Procedure :
Alternative Route :
Formation of Furan-3-carbonyl Chloride
Chlorination of Furan-3-carboxylic Acid :
- Reagents : Furan-3-carboxylic acid (10 mmol), SOCl2 (15 mmol), DMF (catalytic).
- Procedure :
Characterization :
- IR : 1775 cm⁻¹ (C=O stretch).
Final Coupling to this compound
Schotten-Baumann Reaction :
- Reagents : 4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine (3 mmol), furan-3-carbonyl chloride (3.3 mmol), NaOH (10% aq.), dichloromethane.
- Procedure :
Alternative Method :
- EDC/HOBt Coupling :
- React furan-3-carboxylic acid (3 mmol) with EDC (3.3 mmol) and HOBt (3.3 mmol) in DMF.
- Add piperazine derivative and stir at RT for 12 h (yield: 68%).
Optimization and Characterization
Reaction Optimization
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Piperazine Equivalents | 1.2 eq | Prevents diacylation |
| Coupling Temperature | 0–5°C | Minimizes hydrolysis |
| Base (Schotten-Baumann) | 10% NaOH | Enhances nucleophilicity |
Challenges :
Spectroscopic Characterization
1H NMR (600 MHz, CDCl3) :
- δ 8.12 (s, 1H, furan-H2), 7.60–7.20 (m, 5H, Ph), 6.95 (s, 2H, imidazole-H), 4.25 (t, J = 6.2 Hz, 2H, -CH2-), 3.80–3.40 (m, 8H, piperazine-H).
13C NMR :
HRMS (ESI+) :
Challenges and Alternative Approaches
Regioselective Imidazole Functionalization
Piperazine Acylation Efficiency
Furan Carbonyl Stability
- Issue : Furan ring sensitivity to strong electrophiles.
- Solution : Use mild coupling agents (e.g., DCC instead of SOCl2).
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the imidazole ring can yield imidazoline derivatives .
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C19H24N4O2 and a molecular weight of approximately 344.42 g/mol. It consists of a furan ring, an imidazole moiety, and a piperazine derivative, which together contribute to its biological activities and chemical reactivity. The furan ring is known for its aromatic properties, while the imidazole and piperazine components are associated with various pharmacological effects.
Pharmacological Applications
Research indicates that furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone may exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains. The presence of the imidazole ring is particularly notable for its role in inhibiting protein kinases, which are essential in many signaling pathways associated with microbial resistance.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
- Anticancer Potential : Imidazole derivatives are known to inhibit protein kinases involved in cancer progression. Thus, this compound may be explored for its anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Chemical Reactivity and Synthesis
The reactivity of this compound can be explored through various chemical transformations:
- Electrophilic Substitution Reactions : The electron-rich nature of the furan ring allows it to undergo electrophilic substitutions.
- Nucleophilic Substitution Reactions : The piperazine moiety can participate in nucleophilic substitutions, enabling modifications that could enhance biological activity or alter pharmacokinetic properties.
The synthesis typically involves multiple steps, including the formation of the furan and imidazole rings followed by coupling with the piperazine derivative.
Case Studies and Research Findings
Several studies have highlighted the applications of furan derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that imidazole derivatives effectively inhibited cancer cell proliferation through specific kinase inhibition.
- Anxiolytic Effects : Research on piperazine derivatives has shown promising anxiolytic effects, suggesting potential therapeutic uses for anxiety disorders.
- Binding Affinity Studies : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) and molecular docking to assess the binding affinity of this compound to various biological targets, indicating its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Furan-3-yl(4-(2-(2-methyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
Uniqueness
Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Furan-3-yl(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C19H24N4O2 and a molecular weight of approximately 344.42 g/mol. This compound integrates a furan ring, an imidazole moiety, and a piperazine derivative, which suggests potential biological activities that are worth exploring in medicinal chemistry.
Structural Characteristics
The unique structure of this compound allows for various interactions at the molecular level, which can lead to diverse biological activities:
| Component | Structure | Notable Properties |
|---|---|---|
| Furan Ring | Furan | Aromatic properties, potential for electrophilic substitution |
| Imidazole Moiety | Imidazole | Known for protein kinase inhibition |
| Piperazine Derivative | Piperazine | Associated with anxiolytic and antidepressant effects |
Biological Activities
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens.
- Anti-inflammatory Properties : The imidazole component is known for its role in modulating inflammatory pathways.
- Anticancer Effects : Imidazole derivatives have been reported to inhibit protein kinases involved in cancer progression, suggesting potential therapeutic applications in oncology.
The mechanism of action involves interactions with specific molecular targets:
- The imidazole ring can bind to metal ions, influencing enzymatic activity crucial for cancer cell survival.
- The piperazine ring interacts with neurotransmitter receptors, potentially affecting signal transduction pathways related to anxiety and depression.
Anticancer Activity
A study evaluated the anticancer properties of various imidazole derivatives against human cancer cell lines (MCF-7, A549, Colo-205, A2780). The results indicated that certain derivatives exhibited IC50 values ranging from 0.01 µM to 8.12 µM, demonstrating potent anticancer activity compared to standard drugs like etoposide .
Antimicrobial Efficacy
Research on related compounds has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound showed effectiveness comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
